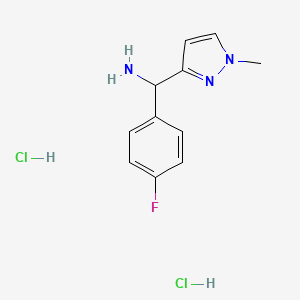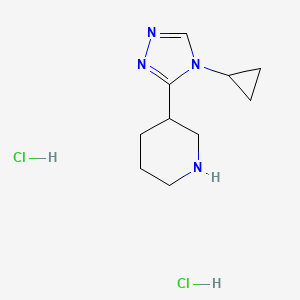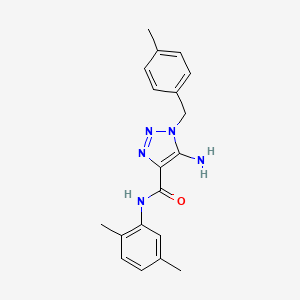
(4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2230798-81-7 . It has a molecular weight of 278.16 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12FN3.2ClH/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8;;/h2-7,11H,13H2,1H3;2*1H . This indicates the presence of a fluorophenyl group, a methylpyrazol group, and a methanamine group in the structure.Applications De Recherche Scientifique
Designer Benzodiazepines and Their Metabolism
Research on designer benzodiazepines, such as flubromazepam, highlights the evolution of recreational drugs or 'self-medication' substances. Studies focusing on the detection, identification, and pharmacokinetics of these compounds underscore the continuous challenge faced by forensic and clinical toxicology in keeping pace with novel psychoactive substances. For instance, the detailed characterization of flubromazepam using various spectroscopy and chromatography techniques provides a framework for understanding the metabolic pathways, pharmacokinetic properties, and potential toxicological impacts of similar compounds (Moosmann et al., 2013).
Environmental Contaminants
The study on organochlorine and organobromine compounds in human milk demonstrates the bioaccumulation and potential health risks of persistent environmental pollutants. This research offers insights into the environmental exposure and human health implications of various chemical compounds, including those with structural similarities to the compound of interest. Such studies are crucial for understanding the long-term environmental and health impacts of chemical pollutants and may provide a comparative basis for assessing the environmental persistence and toxicity of (4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride (Norén & Meironyté, 2000).
Pharmacokinetics and Drug Metabolism
The disposition and metabolism study of SB-649868, an orexin receptor antagonist, in humans illustrates the comprehensive assessment of a drug's pharmacokinetic profile. By analyzing the elimination pathways, metabolic products, and the half-life of the drug, researchers can predict the drug's behavior in the body, its therapeutic potential, and possible side effects. Such studies are essential for the development of new pharmaceuticals and can guide the research on this compound in terms of its absorption, distribution, metabolism, and excretion (Renzulli et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Like many other compounds, it likely interacts with its targets by binding to specific sites, influencing the targets’ functions and leading to changes at the cellular level .
Result of Action
The molecular and cellular effects of (4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Propriétés
IUPAC Name |
(4-fluorophenyl)-(1-methylpyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.2ClH/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8;;/h2-7,11H,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAWQOCGVWDEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=C(C=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)

![1-benzyl-5-(1H-pyrrol-1-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973834.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)

![3-Aminothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973842.png)


![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)
![3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE](/img/structure/B2973847.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2973852.png)

